molecular formula C7H5ClN2 B1590304 6-Chloro-4-methylnicotinonitrile CAS No. 66909-35-1

6-Chloro-4-methylnicotinonitrile

Cat. No.: B1590304
CAS No.: 66909-35-1
M. Wt: 152.58 g/mol
InChI Key: DWLWCFHFMYBZKE-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, featuring a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-4-methylnicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals or compounds, and specific characteristics of the biological system where the compound is present . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-4-methylnicotinonitrile involves the reaction of 4-methylpyridine with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction is typically carried out by heating a suspension of 4-methylpyridine in POCl3 at 110°C for 15 minutes, followed by the addition of PCl5 .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles.

    Electrophilic Addition: The nitrile group can participate in electrophilic addition reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-methylnicotinonitrile has several applications in scientific research:

Biological Activity

6-Chloro-4-methylnicotinonitrile is a member of the nicotinonitrile family, characterized by its unique structure that includes a chlorine atom and a nitrile group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.59 g/mol
  • Structure : The compound features a pyridine ring with a chlorine substituent at the 6-position and a methyl group at the 4-position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways .
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence metabolic pathways and gene expression related to oxidative stress responses.

The biological activity of this compound can be attributed to its ability to bind to specific biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic processes.
  • Receptors : The compound has been studied for its potential effects on muscarinic receptors, particularly the M4 subtype, which are implicated in various neurological disorders .

The presence of the chlorine atom enhances its binding affinity to target proteins, while the nitrile group may participate in hydrogen bonding and other interactions critical for biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibits potent activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, highlighting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
2-Amino-6-chloro-4-methylnicotinonitrileC₇H₈ClN₃Contains an amino group; enhanced biological interactions
2-Amino-4-methylnicotinonitrileC₇H₈N₄Lacks chlorine; more basic due to additional amino group
6-Bromo-4-methylnicotinonitrileC₇H₆BrN₃Contains bromine instead of chlorine

Properties

IUPAC Name

6-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWCFHFMYBZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495837
Record name 6-Chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-35-1
Record name 6-Chloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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